(4bR,6R,7R,8aS)-4b-benzyl-6,7-dihydroxy-6-methyl-N-(2-methylpyridin-3-yl)-10-oxo-7-phenyl-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-2-carboxamide
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Overview
Description
(4bR,6R,7R,8aS)-4b-benzyl-6,7-dihydroxy-6-methyl-N-(2-methylpyridin-3-yl)-10-oxo-7-phenyl-4b,5,6,7,8,8a,9,10-octahydrophenanthrene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenanthrene core, multiple hydroxyl groups, and a pyridine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions.
Functionalization: Introduction of hydroxyl groups and other functional groups using reagents like hydroxylating agents.
Amide Formation: Coupling reactions to form the carboxamide linkage.
Final Modifications: Introduction of the pyridine moiety and other specific groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biochemical pathways.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Phenanthrenecarboxamides: Compounds with similar core structures.
Hydroxylated Phenanthrenes: Compounds with hydroxyl groups on the phenanthrene core.
Pyridine Derivatives: Compounds containing pyridine moieties.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1206876-95-0 |
---|---|
Molecular Formula |
C35H34N2O4 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(4bR,6R,7R,8aS)-4b-benzyl-6,7-dihydroxy-6-methyl-N-(2-methylpyridin-3-yl)-10-oxo-7-phenyl-5,8,8a,9-tetrahydrophenanthrene-2-carboxamide |
InChI |
InChI=1S/C35H34N2O4/c1-23-30(14-9-17-36-23)37-32(39)25-15-16-29-28(18-25)31(38)19-27-21-35(41,26-12-7-4-8-13-26)33(2,40)22-34(27,29)20-24-10-5-3-6-11-24/h3-18,27,40-41H,19-22H2,1-2H3,(H,37,39)/t27-,33-,34-,35-/m1/s1 |
InChI Key |
GZOXYYZSDATUNP-WHQVQTAISA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(C[C@@]([C@@](C[C@H]4CC3=O)(C5=CC=CC=C5)O)(C)O)CC6=CC=CC=C6 |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CC(C(CC4CC3=O)(C5=CC=CC=C5)O)(C)O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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